![molecular formula C11H18O2 B2406251 Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate CAS No. 147151-54-0](/img/structure/B2406251.png)

Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

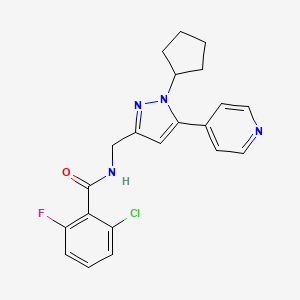

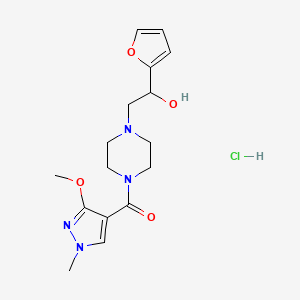

Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate is a chemical compound that is part of the bicyclo[2.2.1]heptane family . This family of compounds is known for its privileged molecular structure, which is embedded in numerous compounds with various functions . Examples of bioactive natural products that contain this structural moiety include camphor, sordarins, α-santalol, and β-santalol . In addition, the bicyclo[2.2.1]heptane scaffold is featured by drug candidates such as LMV-6015 and AMG 221 .

Synthesis Analysis

The synthesis of Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate can be achieved via an asymmetric approach . This involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate is characterized by a bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure that is embedded in numerous compounds with various functions .Chemical Reactions Analysis

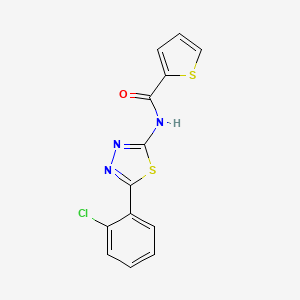

The chemical reactions involving Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate are typically catalyzed reactions . These reactions are mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, these reactions are effected through a hydrogen bond catalysis .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

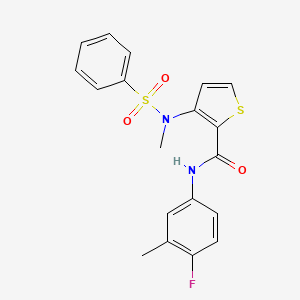

Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate serves as a fundamental component in the synthesis of various complex organic compounds. For example, the compound is involved in the creation of 1-norbornyl-5-R-1H-1,2,3-triazole-4-carboxylic acids through click chemistry reactions. This process highlights its role in generating molecules with potential applications in pharmacology and material sciences (Pokhodylo, Matiichuk, & Obushak, 2017).

Pharmaceutical Intermediates

The compound is also used in the synthesis of pharmaceutical intermediates. A notable application is the production of (1R,2S,4S)-(7-oxa-bicyclo[2.2.1]hept-2-yl)-carbamic acid ethyl ester, an intermediate in pharmaceutical manufacturing. This process benefits from microreactor technology, highlighting modern approaches to chemical synthesis that prioritize safety and efficiency (Rumi, Pfleger, Spurr, Klinkhammer, & Bannwarth, 2009).

Mécanisme D'action

Orientations Futures

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes, such as Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate, is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, it is highly desirable for relevant drug discovery .

Propriétés

IUPAC Name |

ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-3-13-9(12)11-6-4-10(2,8-11)5-7-11/h3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWSOBHKUFSQMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCC(C1)(CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2406168.png)

![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4S,6Ar,6bS,8aS,12aS,14bR)-4-formyl-2-hydroxy-4,6a,6b,14b-tetramethyl-11-methylidene-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2406169.png)

![ethyl 1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]piperidine-3-carboxylate](/img/structure/B2406170.png)

![3-Methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B2406171.png)

![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)

![N~1~-(2-chlorophenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2406184.png)

![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)